Glucoraphanin-d5
Description
Significance of Glucosinolates in Biochemical and Plant Science Research
Glucosinolates are a class of sulfur-rich secondary metabolites characteristic of plants in the Brassicales order, including vegetables like broccoli, cabbage, and kale. numberanalytics.comnih.gov These compounds are integral to the plant's defense mechanisms against pests and pathogens. numberanalytics.comresearchgate.net When plant tissue is damaged, glucosinolates are hydrolyzed by the enzyme myrosinase into various bioactive compounds, such as isothiocyanates, thiocyanates, and nitriles. nih.govrevista-agroproductividad.org
In the realm of human health, these hydrolysis products have garnered significant attention for their potential benefits, including anti-inflammatory, antimicrobial, and particularly, anti-cancer properties. numberanalytics.comnih.gov The breakdown products, such as sulforaphane (B1684495), are known to induce detoxification enzymes, which may contribute to a reduced risk of certain chronic diseases. numberanalytics.comresearchgate.net The diverse biological activities of glucosinolates have made them a major focus of research, aiming to understand their full potential in agriculture and medicine. nih.gov
Role of Glucoraphanin (B191350) as a Biosynthetic Precursor in Mechanistic Investigations
Glucoraphanin is the primary glucosinolate found in broccoli and is recognized as the stable, biologically inert precursor to the highly reactive isothiocyanate, sulforaphane. frontiersin.orgresearchgate.netnih.gov In intact plants, sulforaphane is virtually absent; it is only formed when the plant tissue is disrupted, allowing glucoraphanin to come into contact with myrosinase. frontiersin.orgresearchgate.net This enzymatic hydrolysis releases sulforaphane, the compound associated with many of the health-promoting effects of broccoli consumption. researchgate.netfrontiersin.org
The biosynthesis of glucoraphanin itself is a complex, multi-step process originating from the amino acid methionine. researchgate.netfrontiersin.org The pathway involves three main stages: side-chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and finally, side-chain modifications. nih.govresearchgate.net Understanding this pathway is crucial for efforts in metabolic engineering, where scientists aim to enhance glucoraphanin content in plants or produce it in microbial systems for dietary supplements and pharmaceutical applications. frontiersin.orgku.dk
Rationale for Utilizing Deuterated Glucoraphanin (Glucoraphanin-d5) in Advanced Studies
The development of stable isotope-labeled analogs, such as this compound, represents a significant advancement for research. vulcanchem.commusechem.com In this compound, five hydrogen atoms in the molecule are replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. vulcanchem.comsmolecule.com This substitution creates a compound that is chemically and biologically identical to its natural counterpart but has a slightly higher molecular weight. This key difference allows it to be distinguished and traced in complex biological systems using advanced analytical techniques.
The primary application of this compound is in metabolic and pharmacokinetic studies. vulcanchem.commusechem.com The deuterium label acts as a tracer, enabling researchers to follow the absorption, distribution, metabolism, and excretion of glucoraphanin in biological systems with high precision. smolecule.com Because the isotopic label does not interfere with the compound's biochemical activity, it provides an accurate picture of its metabolic fate. smolecule.com This is essential for clarifying the kinetics of enzymes like myrosinase and understanding how glucoraphanin is converted to sulforaphane and other metabolites within an organism. researchgate.netsmolecule.com
In quantitative analysis, particularly in methods like liquid chromatography-mass spectrometry (LC-MS), accuracy and precision are paramount. smolecule.com this compound serves as an ideal internal standard for the quantification of natural glucoraphanin. smolecule.comspringermedizin.de An internal standard is a compound with similar chemical properties to the analyte of interest that is added in a known amount to samples before analysis.
By using a deuterated standard, analysts can correct for variations that may occur during sample preparation and instrumental analysis, such as ion suppression effects in mass spectrometry. smolecule.com Since this compound behaves almost identically to the unlabeled glucoraphanin during extraction and chromatography, the ratio of their signals in the mass spectrometer provides a highly reliable measure of the analyte's concentration. smolecule.comchromforum.org This enhances the accuracy of quantitative profiling of glucoraphanin in various sources, from plant tissues to biological fluids. nih.gov
Properties
Molecular Formula |
C₁₂H₁₈D₅NO₁₀S₃ |
|---|---|
Molecular Weight |
442.54 |
Synonyms |
β-D-1-thio-Glucopyranose 1-[5-(Methylsulfinyl)valerohydroximate] NO-(Hydrogen Sulfate)-d5; 4-Methylsulfinylbutyl Gucosinolate-d5; Glucorafanin-d5; Sulforaphane Glucosinolate-d5 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Labeling Strategies for Glucoraphanin D5
Chemical Synthesis of Glucoraphanin-d5
The creation of this compound in a laboratory setting is a complex process that relies on sophisticated organic chemistry techniques to achieve the desired isotopic labeling with high purity and yield.
Multi-step Organic Synthesis Methodologies for Deuterated Glucosinolates
The synthesis of deuterated glucosinolates like this compound is a multi-step endeavor. mdpi.comacademie-sciences.fr A common strategy involves the "hydroximate disconnection" approach. mdpi.com This method centers on the 1,3-addition of a protected thio-β-D-glucopyranose to a labile nitrile oxide, which is generated in situ from a corresponding hydroximoyl precursor. mdpi.com The aldoxime pathway is a frequently used method to generate this precursor, where an aldoxime is chlorinated to form a hydroxamic chloride, which then reacts with a base to yield the nitrile oxide. mdpi.com This is then reacted with a protected glucosyl thiol to form a glucosylthiohydroxamate, which upon sulfonation and deprotection, yields the final glucosinolate. mdpi.com
Regioselective Incorporation of Deuterium (B1214612) into Specific Molecular Positions
Achieving regioselective deuteration, the precise placement of deuterium atoms, is paramount for the utility of this compound as an internal standard. organic-chemistry.org Deuterium can be incorporated into either the side chain or the glucose moiety. researchgate.net
For side-chain labeling, a common strategy involves using deuterated building blocks during the synthesis. arkat-usa.org For example, if a specific fragment of the side chain can be synthesized using a commercially available deuterated reagent, this allows for targeted labeling. arkat-usa.org Another technique is the use of catalytic deuterium gas (D2) for the reduction of double bonds, although this can sometimes suffer from poor regioselectivity if multiple double bonds are present. arkat-usa.org More advanced methods utilize catalysts like iridium nanoparticles for hydrogen/deuterium (H/D) exchange, which can offer high chemo- and regioselectivity under mild conditions. chemrxiv.org These methods can selectively deuterate specific positions while leaving other parts of the molecule untouched. chemrxiv.org
Labeling of the glucose moiety can be accomplished by starting with an isotopically labeled glucose, such as [13C6]-d-glucose, to create a fully labeled thioglucose building block. researchgate.net This labeled thioglucose can then be used in the synthesis to produce a glucosinolate with a labeled glucose unit. researchgate.net While this example uses carbon-13, a similar principle would apply for deuterium labeling if a suitably deuterated glucose precursor were available.
Challenges and Innovations in Synthetic Yield, Stereoselectivity, and Purity of Labeled Analogs
The synthesis of isotopically labeled glucosinolates is not without its challenges. One major hurdle is achieving high synthetic yields, which can be low due to the multi-step nature of the syntheses and the instability of some intermediates. mdpi.comacademie-sciences.fr For example, the formation of unstable alkylthiohydroxamic intermediates can contribute to low yields. mdpi.com
Stereoselectivity is another significant challenge, particularly concerning the chiral center at the sulfinyl group in glucoraphanin (B191350) and the stereochemistry of the glucose unit. mdpi.comwikipedia.org While many synthetic routes are established, achieving the correct stereoisomer can be difficult, and some methods may result in a mixture of isomers that require separation. mdpi.comacademie-sciences.fr
Purity of the final labeled analog is also a critical concern. The presence of unlabeled or partially labeled compounds can interfere with analytical applications. assumption.edu Therefore, purification methods such as chromatography are essential to isolate the desired deuterated compound with high isotopic enrichment. assumption.edu
Innovations in this field include the development of new catalytic methods for deuteration that offer better selectivity and milder reaction conditions. organic-chemistry.orgchemrxiv.org The use of photoredox catalysis has also emerged as a powerful tool for the deuteration of various organic molecules, which could potentially be applied to glucosinolate synthesis. assumption.edu
Biosynthetic Routes and Engineered Production Approaches of Glucoraphanin Precursors
While the direct biosynthesis of this compound is not a standard approach, understanding the natural production of its precursors is crucial for developing engineered biological systems for their production.
De Novo Biosynthesis of Glucoraphanin Precursors (e.g., Dihomomethionine (B12077338) Pathway in Arabidopsis)
Glucoraphanin is naturally synthesized in plants like broccoli from the amino acid methionine. wikipedia.orgnih.gov The biosynthesis is a three-step process that begins with the conversion of methionine to dihomomethionine (DHM) through two cycles of a chain elongation pathway. researchgate.netfrontiersin.orgresearchgate.net This chain elongation machinery is a key part of the process and involves several enzymes. researchgate.netfrontiersin.org
Following its synthesis, DHM is converted to 4-methylthiobutyl glucosinolate (4MTOB) by the core structure pathway. researchgate.netfrontiersin.orgresearchgate.net The final step is the conversion of 4MTOB into 4-methylsulfinylbutyl glucosinolate (4MSOB), which is the compound commonly known as glucoraphanin. researchgate.netfrontiersin.orgresearchgate.net This entire pathway has been well-studied in the model plant Arabidopsis thaliana. frontiersin.orgresearchgate.netnih.gov
Metabolic Engineering Strategies in Heterologous Hosts for Enhanced Glucoraphanin Production
There is significant interest in engineering the production of glucoraphanin in heterologous hosts, such as Nicotiana benthamiana (a type of tobacco plant) or even microbes, to create a stable and rich source of this compound. frontiersin.orgnih.govwur.nl This involves transferring the necessary biosynthetic genes from a plant like Arabidopsis thaliana into the host organism. frontiersin.orgnih.gov
One of the major challenges in this endeavor is optimizing the production of the precursor dihomomethionine (DHM). frontiersin.orgnih.gov Researchers have investigated various strategies to improve the efficiency of the methionine chain elongation part of the pathway in N. benthamiana. researchgate.netfrontiersin.org These strategies include the co-expression of the large subunit (LSU1) of the heterodimeric isopropylmalate isomerase and the co-expression of the BAT5 transporter to facilitate the movement of intermediates across the chloroplast membrane. researchgate.netfrontiersin.org These efforts have successfully led to a significant increase in DHM levels. researchgate.netfrontiersin.orgnih.govnih.gov
Enzymatic Modifications and Genetic Manipulations to Influence Precursor Accumulation
The synthesis of isotopically labeled compounds such as this compound is a complex process that relies on the availability of requisite precursor molecules. The biosynthetic pathway of glucoraphanin, the unlabeled analogue of this compound, has been a significant subject of research, particularly in the context of metabolic engineering. nih.govwikipedia.org By manipulating the enzymes and genes involved in this pathway, researchers can enhance the accumulation of key precursors, thereby creating more efficient systems for producing high-value compounds like glucoraphanin and its labeled derivatives. frontiersin.orgpatrinum.ch The primary precursor for glucoraphanin is the amino acid methionine, which undergoes two cycles of chain elongation to form dihomomethionine (DHM). frontiersin.orgresearchgate.netresearchgate.net This is followed by conversion into the core glucosinolate structure and subsequent modifications to yield glucoraphanin. frontiersin.orgresearchgate.netresearchgate.net Research has focused on optimizing this pathway in various host organisms through enzymatic and genetic strategies.
Metabolic Engineering in Heterologous Systems
A significant strategy for boosting precursor availability involves expressing the necessary biosynthetic genes in a heterologous (non-native) host, which can be engineered more readily than the native plants. The tobacco species Nicotiana benthamiana has been utilized as a platform for this purpose. frontiersin.orgpatrinum.chnih.gov The entire glucoraphanin pathway involves at least ten biosynthetic genes, and their transient expression in N. benthamiana has demonstrated the feasibility of producing glucoraphanin. frontiersin.orgpatrinum.chnih.gov However, this initial work also resulted in the production of undesired side-products, such as chain-elongated, leucine-derived glucosinolates. frontiersin.orgpatrinum.ch
Subsequent research has focused on optimizing specific steps of the pathway to increase the yield of the desired methionine-derived precursors. frontiersin.orgpatrinum.chresearchgate.net Two key strategies investigated were the co-expression of the large subunit (LSU1) of the heterodimeric isopropylmalate isomerase and the co-expression of the BAT5 transporter to facilitate the movement of intermediates across the chloroplast membrane. frontiersin.orgpatrinum.ch These modifications successfully increased the levels of the critical precursor dihomomethionine (DHM). frontiersin.orgpatrinum.chresearchgate.net The engineering efforts led to a nine-fold increase in DHM accumulation compared to previously reported levels, without a corresponding increase in leucine-derived side-products. frontiersin.orgpatrinum.chresearchgate.netnih.gov
| Engineering Strategy | Host Organism | Key Genes/Proteins Expressed | Observed Outcome | Reference |
|---|---|---|---|---|
| Initial Pathway Reconstruction | Nicotiana benthamiana | 10 biosynthetic genes from A. thaliana | ~50 nmol g⁻¹ FW of glucoraphanin; 5-8 fold more leucine-derived side-products. | frontiersin.orgnih.gov |
| Optimized Methionine Chain Elongation | Nicotiana benthamiana | Co-expression of isopropylmalate isomerase large subunit (LSU1) and BAT5 transporter | Maximum DHM levels of 432 nmol g⁻¹ fresh weight, a nine-fold increase. | frontiersin.orgpatrinum.chresearchgate.netnih.gov |
Microorganisms have also been engineered for this purpose. In one study, Escherichia coli was chromosomally engineered to express ten allogeneic enzymes, including nine genes from Arabidopsis and Brassica and one from the fungus Neurospora crassa. nih.gov This work demonstrated the possibility of producing glucoraphanin through microbial fermentation, highlighting a potential alternative to plant-based extraction or synthesis. nih.gov
Genetic and Elicitor-Mediated Enhancement in Plants
In addition to heterologous systems, modifications within Brassica species themselves have been pursued to increase glucoraphanin content. Plant breeding techniques have successfully developed broccoli cultivars with significantly higher concentrations of glucoraphanin. wikipedia.orgnih.gov By introgressing a specific allele of the Myb28 transcription factor gene from the wild species Brassica villosa, researchers developed broccoli hybrids that accumulate 2.5 to 3 times the amount of glucoraphanin found in standard varieties. nih.gov This enhancement is attributed to increased expression of the Myb28 allele, which upregulates genes involved in the glucoraphanin biosynthetic pathway. nih.gov
Furthermore, the accumulation of glucoraphanin and its precursors can be influenced by external stimuli. In hairy root cultures of broccoli, treatment with melatonin (B1676174) was found to increase the production of both glucoraphanin and its bioactive derivative, sulforaphane (B1684495). nih.gov Transcriptome analysis revealed that melatonin mediates this effect by regulating the synthesis of signaling molecules like nitric oxide (NO) and hydrogen peroxide (H2O2), which in turn influence the expression of biosynthetic genes. nih.gov Studies on broccoli germination also show that the expression of key synthetic genes, such as CYP79F1, CYP83A1, and FMOGS-OX5, increases in later stages of sprouting, leading to higher accumulation of glucoraphanin. researchgate.netmdpi.com Concurrently, the expression of genes responsible for its degradation, such as MYR (myrosinase), decreases, further contributing to the net accumulation. researchgate.netmdpi.com
| Host Organism | Modification / Treatment | Key Genes / Factors | Observed Outcome | Reference |
|---|---|---|---|---|
| Escherichia coli | Expression of 10 biosynthetic genes | Genes from Arabidopsis, Brassica, N. crassa | Production of glucoraphanin at 0.675 μg/L. | nih.gov |
| Brassica oleracea (Broccoli) | Genome introgression from B. villosa | Myb28 transcription factor allele | 2.5-3 times higher glucoraphanin content in F1 hybrids. | nih.gov |
| Brassica oleracea Hairy Roots | Treatment with 500 μmol/L melatonin | Nitric Oxide (NO) and H₂O₂ signaling | Increased content of glucoraphanin and sulforaphane. | nih.gov |
| Brassica oleracea Sprouts | Germination (4 weeks) | Upregulation of CYP79F1, CYP83A1; Downregulation of MYR | Higher glucoraphanin accumulation compared to seeds. | researchgate.netmdpi.com |
Advanced Analytical Methodologies for Glucoraphanin D5 and Its Metabolites
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of glucosinolates like glucoraphanin (B191350). mdpi.comfrontiersin.org It combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. mdpi.com This method allows for the direct quantification of intact glucosinolates, which is often preferred as it represents the quality and nutritional value of the source material more accurately than methods requiring desulfation. frontiersin.org
One of the key advantages of LC-MS/MS is its ability to perform targeted analysis using modes like multiple reaction monitoring (MRM), which offers superior sensitivity and selectivity. mdpi.com In negative ion MS/MS, deprotonated glucosinolate parent ions ([M-H]⁻) generate a characteristic fragment at m/z 97, corresponding to [SO₃H]⁻, which is frequently used for quantification. mdpi.com
High-Resolution Mass Spectrometry (HRMS) techniques, such as those employing Orbitrap (like Q-Exactive) and Time-of-Flight (TOF) mass analyzers, are powerful tools for the analysis of glucoraphanin and its metabolites. frontiersin.orgmdpi.commdpi.com These methods provide highly accurate mass measurements, which are essential for the confident identification of compounds, especially when authentic standards are unavailable. researchgate.net
UPLC-Q-Exactive Orbitrap MS has been successfully used to identify glucosinolate profiles in various Brassica species. nih.gov The high resolution and mass accuracy of these instruments allow for the differentiation of compounds with very similar masses. frontiersin.org For instance, UHPLC-Triple-TOF-MS has been applied to identify a range of aliphatic, indolic, and benzenic glucosinolates in fresh cauliflower and broccoli. nih.gov The combination of UHPLC with HRMS provides a robust platform for both qualitative and quantitative analysis of intact glucosinolates. frontiersin.org
The following table summarizes the application of HRMS in glucosinolate analysis:
Table 1: Application of HRMS Techniques in Glucosinolate Analysis| Technique | Application | Key Advantages |
|---|---|---|
| UHPLC-Q-Exactive Orbitrap MS | Identification of glucosinolate profiles in fermented cauliflower and broccoli. nih.gov | High resolution and mass accuracy for confident compound identification. frontiersin.org |
| UHPLC-Triple-TOF-MS | Identification of aliphatic, indolic, and benzenic glucosinolates in fresh vegetables. nih.gov | Provides accurate mass data for structural elucidation. mdpi.com |
| LC-ESI-Q-Exactive-MS/MS | Profiling of bioactive compounds in Eruca sativa extracts, including glucosinolates. researchgate.net | Enables detailed characterization of complex plant matrices. researchgate.net |
Tandem mass spectrometry (MS/MS) is indispensable for both the structural elucidation and quantification of glucoraphanin metabolites. mdpi.com By selecting a precursor ion and fragmenting it, MS/MS provides structural information that aids in the identification of unknown metabolites. ku.edu This technique is particularly useful for distinguishing between isomeric glucosinolates, a task that can be challenging with single-stage MS or HRMS alone. mdpi.com
A common approach involves using a precursor ion scan for characteristic fragments of glucosinolates, such as m/z 97 ([SO₃H]⁻) in negative ion mode. mdpi.comnih.gov This allows for the selective detection of glucosinolates within a complex biological matrix. nih.gov For quantification, LC-MS/MS methods operating in multiple reaction monitoring (MRM) mode are frequently employed due to their high sensitivity and selectivity. mdpi.comcsic.es These methods have been successfully validated for the analysis of glucoraphanin and its metabolites in various biological samples, including plasma and urine. csic.esnih.gov
A rapid LC-MS/MS method for quantifying glucoraphanin in dog and rat plasma was developed using a turbo ion spray interface in negative ion mode, monitoring the transition m/z 435.8 → 96.7. nih.govresearchgate.net The method demonstrated good precision and accuracy over a calibration range of 10 to 2000 ng/mL. nih.govresearchgate.net
The choice of chromatographic separation technique is critical for retaining and resolving glucoraphanin and its polar metabolites.
Reversed-Phase Liquid Chromatography (RPLC): RPLC is a widely used technique in HPLC, typically employing non-polar stationary phases like C18 or C8. shodexhplc.comamazonaws.com While versatile, RPLC can be challenging for highly polar compounds like glucoraphanin, which may exhibit poor retention. nih.gov Attempts to analyze glucoraphanin in plasma using C18 columns have been reported as unsuccessful due to this issue. nih.gov However, some studies have successfully used RPLC for glucosinolate analysis, sometimes with modifications to the mobile phase or stationary phase chemistry. mdpi-res.comtheses.cz
Hydrophilic-Interaction Chromatography (HILIC): HILIC is an alternative and often more suitable technique for the separation of highly polar compounds like glucosinolates. thermofisher.comakjournals.comlongdom.org It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. akjournals.com This setup allows for the effective retention and separation of polar analytes that are poorly retained in RPLC. thermofisher.com HILIC has been shown to be more effective than RPLC for separating glucosinolates due to their highly polar nature. acs.org The use of HILIC coupled with MS/MS has enabled the simultaneous quantification of numerous glucosinolates in various Brassicaceae vegetables. acs.org An improved HILIC method using a zwitterionic stationary phase has demonstrated enhanced reproducibility and robustness for glucosinolate separations. nih.gov
The following table compares RPLC and HILIC for glucosinolate analysis:
Table 2: Comparison of RPLC and HILIC for Glucosinolate Analysis| Technique | Stationary Phase Polarity | Mobile Phase Polarity | Suitability for Glucoraphanin |
|---|---|---|---|
| Reversed-Phase LC (RPLC) | Low (e.g., C18, C8) amazonaws.com | High (aqueous) shodexhplc.com | Challenging due to poor retention of the polar analyte. nih.gov |
| Hydrophilic-Interaction Chromatography (HILIC) | High (e.g., silica, zwitterionic) akjournals.com | Low (high organic content) akjournals.com | Highly suitable, provides good retention and separation. acs.orgnih.gov |
Tandem Mass Spectrometry (MS/MS) for Metabolite Structural Elucidation and Quantification
Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of glucoraphanin, GC-MS is not used to analyze the intact, non-volatile glucosinolate itself, but rather its volatile breakdown products, primarily isothiocyanates (ITCs). mdpi.comresearchgate.net
For GC-MS analysis, glucosinolates are typically hydrolyzed, either through enzymatic action (myrosinase) or chemical means, to release volatile ITCs. researchgate.net These volatile compounds can then be separated by gas chromatography and identified by mass spectrometry. thermofisher.com This approach is valuable for profiling the potential bioactive compounds that can be formed from glucoraphanin. researchgate.net To analyze non-volatile metabolites, a derivatization step is often required to make them volatile enough for GC analysis. nih.gov GC-MS offers high chromatographic resolution and its electron ionization (EI) source produces reproducible mass spectra that can be matched against extensive libraries for compound identification. thermofisher.com
Capillary Electrophoresis (CE) Based Methods (e.g., Micellar Electrokinetic Capillary Chromatography - MEKC) for Glucoraphanin Quantification
Capillary electrophoresis (CE) offers a high-efficiency separation alternative for the analysis of charged and polar compounds like glucosinolates. ecu.edu.au CE methods are known for their short analysis times and high resolving power. ecu.edu.au
Micellar Electrokinetic Capillary Chromatography (MEKC) is a mode of CE that is particularly well-suited for the analysis of both neutral and charged analytes. thieme-connect.com In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. thieme-connect.com This allows for the separation of compounds based on their partitioning between the aqueous buffer and the micellar phase. thieme-connect.com
MEKC has been successfully applied to the quantitative determination of glucoraphanin in crude extracts of broccoli and Brussels sprouts. researchgate.netutas.edu.au One developed method utilized sodium cholate (B1235396) as the micellar phase and achieved the separation of glucoraphanin in under 5 minutes with a high theoretical plate number, indicating excellent efficiency. ecu.edu.auresearchgate.net The results obtained by MEKC for glucoraphanin quantification were in agreement with those from HPLC methods. researchgate.net CE has also been used for the simultaneous analysis of glucosinolates and their isothiocyanate degradation products. mdpi.comresearchgate.net
The following table summarizes a MEKC method for glucoraphanin:
Table 3: MEKC Method for Glucoraphanin Quantification| Parameter | Condition |
|---|---|
| Surfactant | Sodium Cholate ecu.edu.auresearchgate.net |
| Analysis Time | < 5 minutes ecu.edu.auresearchgate.net |
| Theoretical Plate Number | 380,000 per meter researchgate.net |
| Application | Quantification in broccoli and Brussels sprouts extracts. researchgate.netutas.edu.au |
Application of Glucoraphanin-d5 as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard for correcting for variability in sample preparation and instrument response. This compound, a deuterated analog of glucoraphanin, is an ideal internal standard for the quantification of glucoraphanin in biological matrices.
By adding a known amount of this compound to a sample at the beginning of the analytical workflow, any loss of the analyte (glucoraphanin) during extraction, handling, or ionization in the mass spectrometer can be accurately accounted for. The internal standard and the analyte are expected to behave almost identically throughout the process. In the mass spectrometer, this compound is distinguished from the unlabeled glucoraphanin by its higher mass. The ratio of the signal from the analyte to the signal from the internal standard is used to construct the calibration curve and quantify the amount of glucoraphanin in the unknown sample. This approach significantly improves the accuracy, precision, and robustness of quantitative methods. While the search results mention the use of other compounds as internal standards for glucosinolate analysis, the principle directly applies to the use of this compound for glucoraphanin quantification. acs.orgru.nl
Isotope Dilution Mass Spectrometry for Absolute Quantification of Glucoraphanin and its Metabolites
Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for the precise and absolute quantification of analytes within complex biological matrices. ptb.de This method's strength lies in its use of a stable, isotopically labeled version of the analyte as an internal standard (IS). nih.gov In the analysis of glucoraphanin and its metabolic products, such as sulforaphane (B1684495), this compound serves as an ideal internal standard.
The core principle of IDMS involves adding a known quantity of the isotopically labeled standard (in this case, this compound) to the sample at the very beginning of the preparation procedure. ptb.de This standard, often referred to as a "spike," is chemically identical to the endogenous analyte (glucoraphanin) but has a higher mass due to the replacement of five hydrogen atoms with deuterium (B1214612). Because the deuterated standard has the same chemical properties as the analyte, it experiences the same fate throughout the entire analytical process, including extraction, purification, and potential degradation. ptb.de
When the sample is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the mass spectrometer can differentiate between the native analyte and the heavier deuterated standard. nih.gov Quantification is not based on the absolute signal intensity of the analyte, which can fluctuate, but on the ratio of the signal from the native analyte to the signal from the known amount of the deuterated internal standard. nih.gov This ratiometric measurement effectively compensates for any analyte loss during sample preparation, leading to a highly accurate and absolute quantification. ptb.de This approach has been successfully applied to measure glucoraphanin and its metabolites in various biological samples, such as human urine, providing robust data for clinical trials and pharmacokinetic studies. nih.govaacrjournals.org
Mitigation of Matrix Effects and Enhancement of Analytical Precision and Accuracy
A significant challenge in quantitative LC-MS/MS analysis is the phenomenon known as "matrix effects." These effects arise from co-eluting components of the sample matrix (e.g., salts, lipids, and other metabolites in plasma or urine) that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either suppress the analyte's signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to significant imprecision and inaccuracy in quantification. nih.gov
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these matrix effects. smolecule.com Because this compound is structurally identical to glucoraphanin, it has the same chromatographic behavior and elutes from the LC column at virtually the same time as the analyte. myadlm.org Consequently, both the analyte and the internal standard are exposed to the same co-eluting matrix components and experience the same degree of ion suppression or enhancement.
Method Validation and Performance Characteristics for Deuterated Analogs
For any analytical method to be considered reliable for research or clinical applications, it must undergo a rigorous validation process to demonstrate its performance characteristics. When using deuterated analogs like this compound, key validation parameters include linearity, recovery, limits of detection (LOD) and quantification (LOQ), and precision (intra- and inter-day). japsonline.com These parameters ensure the method is accurate, sensitive, and reproducible over time.
Linearity and Recovery
Linearity demonstrates that the instrument's response is proportional to the concentration of the analyte over a specific range. It is typically evaluated by a calibration curve and expressed by the coefficient of determination (R²), where a value close to 1.0 indicates a strong linear relationship.
Recovery measures the efficiency of the extraction process. It is determined by comparing the analyte signal in a sample spiked before extraction with a sample spiked after extraction. High and consistent recovery ensures that the sample preparation method is effective.
| Analyte | Linear Range | Coefficient of Determination (R²) | Recovery (%) | Source |
|---|---|---|---|---|
| Glucoraphanin | 3.91–1000 μg L–1 | 0.997–0.999 | ≥85% | acs.org |
| Glucoraphanin | 1–150 µg ml-1 | 0.9997 | 99 ± 9% | researchgate.net |
| Glucoraphanin | 10–2000 ng/mL | Not Reported | Not Reported | nih.gov |
| Sulforaphane (SF) | 0.06–500 μg L–1 | 0.997–0.999 | ≥85% | acs.org |
| SF-N-acetylcysteine (SF-NAC) | 3.91–1000 μg L–1 | 0.997–0.999 | ≥85% | acs.org |
| Glucoraphanin & Sulforaphane | Not Reported | Not Reported | >87% | nih.gov |
Sensitivity and Precision
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with accuracy. acs.org
Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. acs.org
Precision reflects the degree of agreement among repeated measurements. It is assessed as Intra-day precision (measurements within the same day) and Inter-day precision (measurements across different days) and is typically expressed as the relative standard deviation (%RSD). plos.org
| Analyte | LOD | LLOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Source |
|---|---|---|---|---|---|
| Glucoraphanin | 4–20 nmol L-1 | 20–156 nmol L-1 | <10% | <10% | nih.gov |
| Glucoraphanin | Not Reported | 10 ng/mL | ≤8% | ≤8% | nih.gov |
| Glucoraphanin | Not Reported | Not Reported | <6% | <8% | researchgate.net |
| Glucoraphanin & Metabolites | Not Reported | Not Reported | ≤15% | ≤15% | acs.org |
Pre Clinical Metabolic Fate and Biotransformation Pathways of Glucoraphanin and Glucoraphanin D5
Enzymatic Hydrolysis of Glucoraphanin (B191350)
The initial and most critical step in the biotransformation of glucoraphanin is its enzymatic hydrolysis. This process is catalyzed by myrosinase, an enzyme that is spatially segregated from glucosinolates within the plant tissue. researchgate.nettaylorandfrancis.com
Role of Plant and Microbial Myrosinase in Glucosinolate Conversion
When plant tissues are damaged, such as through chewing, myrosinase comes into contact with glucoraphanin, initiating its hydrolysis. researchgate.nettaylorandfrancis.com This reaction cleaves the thioglucoside bond in glucoraphanin, releasing glucose and an unstable aglycone. researchgate.net While plant-derived myrosinase is a primary actor, myrosinase-like activity has also been identified in various gut bacteria, including species of Lactobacillus, Enterococcus, Bacteroides, and Escherichia coli. frontiersin.orgfrontiersin.org This microbial enzymatic action is particularly significant when consuming cooked cruciferous vegetables, as heat inactivates the plant's native myrosinase. frontiersin.orgmdpi.com
Factors Influencing Hydrolysis Products: pH, Temperature, Epithiospecifier Protein (ESP), Ferrous Ions
The outcome of glucoraphanin hydrolysis is not uniform and is influenced by several factors. The chemical nature of the resulting products is dependent on conditions such as pH, temperature, and the presence of specific proteins and ions. nih.govresearchgate.net
pH: The pH of the reaction environment plays a crucial role. Neutral pH conditions (around pH 6-7) favor the formation of sulforaphane (B1684495). researchgate.netrsc.org Conversely, more acidic conditions (pH 2-5) can lead to the production of sulforaphane nitrile. researchgate.netrsc.org
Temperature: Myrosinase activity is temperature-dependent, with optimal activity observed in the range of 20–70 °C. rsc.org Heat treatment, such as boiling or microwaving, can inactivate myrosinase and a heat-sensitive cofactor, the epithiospecifier protein (ESP). acs.org Steaming, however, has been shown to enhance sulforaphane yield by inactivating ESP while preserving some myrosinase activity. acs.org
Epithiospecifier Protein (ESP): ESP is a non-catalytic cofactor of myrosinase that promotes the formation of nitriles, such as sulforaphane nitrile, at the expense of isothiocyanates like sulforaphane. dpi.qld.gov.auresearchgate.net
Ferrous Ions (Fe2+): The presence of ferrous ions can also favor the formation of sulforaphane nitrile. rsc.orgresearchgate.net
| Factor | Condition | Primary Hydrolysis Product | Reference |
|---|---|---|---|
| pH | Neutral (6-7) | Sulforaphane | researchgate.netrsc.org |
| pH | Acidic (2-5) | Sulforaphane Nitrile | researchgate.netrsc.org |
| Temperature | High (e.g., boiling) | Inactivation of Myrosinase and ESP | acs.org |
| Temperature | Moderate (e.g., steaming) | Enhanced Sulforaphane formation | acs.org |
| Protein | Presence of Epithiospecifier Protein (ESP) | Sulforaphane Nitrile | dpi.qld.gov.auresearchgate.net |
| Ion | Presence of Ferrous Ions (Fe2+) | Sulforaphane Nitrile | rsc.orgresearchgate.net |
Formation Pathways of Sulforaphane, Sulforaphane-Nitrile, Erucin (B1671059), and Other Related Metabolites
Upon hydrolysis of glucoraphanin by myrosinase, the unstable aglycone can undergo rearrangement to form several metabolites. The primary and most studied of these is the isothiocyanate sulforaphane. frontiersin.orgnih.gov However, under conditions influenced by factors like acidic pH or the presence of ESP, the formation of sulforaphane-nitrile is favored. dpi.qld.gov.aufrontiersin.org Glucoraphanin can also be converted to glucoerucin (B1204559), which upon hydrolysis yields erucin, another isothiocyanate, and erucin-nitrile. frontiersin.orgnih.gov These metabolites can also be interconverted within the gut. frontiersin.orgfrontiersin.org
Gut Microbiota-Mediated Metabolism of Glucoraphanin-d5
The gut microbiota plays a pivotal role in the metabolism of glucoraphanin, especially when plant myrosinase is inactive. The use of deuterated glucoraphanin (this compound) allows for precise tracing of its metabolic fate within this complex microbial environment. smolecule.commusechem.com
In Vitro and Ex Vivo Fermentation Models with Defined and Complex Gut Bacterial Communities
To understand the metabolic capabilities of the gut microbiome, researchers utilize in vitro and ex vivo fermentation models. These models, which can use either defined bacterial consortia or complex fecal communities, have demonstrated that human gut microflora can hydrolyze glucoraphanin. researchgate.net Studies have shown that various gut bacteria, including Bacteroides thetaiotaomicron and species of Lactobacillus and Bifidobacterium, possess the enzymatic machinery to metabolize glucosinolates. frontiersin.orgsueishaqlab.orgacs.org For instance, in vitro fermentation of broccoli seed extract with Bifidobacterium longum CCFM1206 resulted in the production of sulforaphane and erucin. acs.org Similarly, studies with rat cecal digesta have shown the degradation of glucoraphanin by the resident microbiota. researchgate.net
Inter-individual Variability in this compound Biotransformation by Gut Microbes and its Determinants
The conversion of glucoraphanin to its bioactive metabolite, sulforaphane, is heavily dependent on the enzymatic activity of gut microbiota, leading to significant variability among individuals. frontiersin.orgfoundmyfitness.comnih.gov This biotransformation is not always efficient, with conversion rates reportedly ranging from as low as 1% to as high as 40%. foundmyfitness.commdpi.com This wide range highlights the critical role of the gut microbiome's composition and function in determining the ultimate bioavailability of sulforaphane. frontiersin.orgmdpi.com Individuals are sometimes categorized as "high converters" or "low converters" based on their urinary excretion profiles of sulforaphane metabolites following glucoraphanin ingestion. foundmyfitness.com
The primary determinant of this variability is the specific composition of an individual's gut microbiota. researchgate.netmdpi.com Certain bacterial species possess myrosinase-like enzymes necessary to hydrolyze glucoraphanin into sulforaphane. foundmyfitness.comnih.gov Studies have shown that fecal bacteria from individuals who excrete high levels of isothiocyanates (ITCs) are more effective at degrading glucoraphanin in ex vivo cultures compared to bacteria from low-excreting individuals. nih.govcambridge.org For instance, after a 48-hour incubation, fecal bacteria from high-ITC excreters degraded 13.3% ± 5.9% of glucoraphanin, whereas bacteria from low-ITC excreters degraded only 5.6% ± 4.8%. nih.gov
Furthermore, the metabolic pathway is not limited to producing sulforaphane. Gut microbes can also convert glucoraphanin into biologically inert nitriles, such as sulforaphane-nitrile. frontiersin.orgnih.gov The formation of nitriles instead of isothiocyanates represents a competing pathway that can reduce the efficacy of dietary glucoraphanin. nih.gov The composition of the gut microbiome has been shown to influence which pathway is favored. Research has associated microbiomes enriched with the family Clostridiaceae with higher production of sulforaphane-nitrile, while those abundant in Enterobacteriaceae had lower levels of nitriles. nih.govnih.gov
Other factors influencing this biotransformation include diet, which can alter the gut microbiota composition over time. mdpi.comfrontiersin.org For example, sustained consumption of broccoli has been shown to increase the microbial capacity to hydrolyze glucoraphanin. frontiersin.org
Table 1: Factors Influencing Glucoraphanin Biotransformation by Gut Microbiota
Absorption, Distribution, and Elimination Studies in Pre-clinical in vivo and in vitro Models
Tracking of this compound and its Deuterated Metabolites in Animal Models
The use of deuterated compounds like this compound is instrumental in preclinical studies for accurately tracing the absorption, distribution, and elimination of the parent compound and its metabolites. Following oral administration in animal models, such as rats and mice, glucoraphanin and its subsequent metabolites are distributed to various tissues. nih.govresearchgate.net
Studies using non-labeled sulforaphane, the primary metabolite of glucoraphanin, show that after oral gavage in mice, metabolites are detected in numerous tissues within 2 to 6 hours. nih.govresearchgate.net The highest concentrations are typically found in the small intestine, prostate, kidney, and lung, with lower levels in the liver, colon, and brain. nih.govresearchgate.net For example, when mice were given sulforaphane by oral gavage, its metabolites were widely distributed, indicating systemic bioavailability. nih.gov
The elimination of glucoraphanin metabolites occurs primarily through urine. oncotarget.comaacrjournals.org In rats, a significant portion of an administered dose of sulforaphane can be recovered in the urine as various conjugates. oncotarget.com Studies have shown that up to 70% of an initial sulforaphane dose can be retrieved in urine, mainly as N-acetylcysteine (NAC) conjugates. oncotarget.com When glucoraphanin is administered, a portion is excreted unchanged in the urine, while the rest is metabolized and then excreted. frontiersin.org One study in rats found that after an oral dose of glucoraphanin, total urinary excretion was 20% of the dose, which included 12.5% as sulforaphane-NAC, 2% as sulforaphane-nitrile, and about 5% as intact glucoraphanin. frontiersin.org The long terminal elimination phase observed in some studies is likely due to protein binding, which makes the isothiocyanate unavailable for immediate metabolism and excretion. cambridge.org
The deuterium (B1214612) label on this compound allows for differentiation between the administered compound and any endogenous sources, providing precise quantification of its metabolic fate.
Cellular Uptake Mechanisms of Glucoraphanin and its Isothiocyanate Derivatives
Glucoraphanin itself is generally considered biologically inert and has poor cellular uptake. nih.gov Its conversion to isothiocyanates, such as sulforaphane, is a prerequisite for significant biological activity and cellular absorption. nih.gov
The cellular uptake of isothiocyanates like sulforaphane is primarily believed to occur via passive diffusion. extrica.comnih.gov Once inside the cell, sulforaphane is rapidly conjugated with intracellular thiols, most notably glutathione (B108866) (GSH). nih.gov This conjugation creates a steep concentration gradient that drives further uptake of the isothiocyanate from the extracellular environment. cambridge.org This process can lead to intracellular concentrations of sulforaphane that are many folds—potentially up to 200 times—higher than extracellular concentrations. cambridge.orgnih.gov
While passive diffusion is a key mechanism, some evidence suggests that at very high doses, a carrier-mediated transport system may be involved, which can become saturated. nih.gov The uptake is also dependent on intracellular GSH levels; a decrease in GSH can reduce the rate of uptake. nih.gov The resulting ITC-GSH conjugates are then substrates for multidrug resistance-associated proteins (MRPs), which transport them out of the cell as part of the mercapturic acid pathway for elimination. nih.gov In vitro models using Caco-2 cells, which resemble intestinal epithelial cells, are often used to study these uptake and transport mechanisms. nih.gov
Metabolic Interconversion of Isothiocyanates (e.g., Sulforaphane and Erucin) in Biological Systems
An important aspect of glucosinolate metabolism is the in vivo interconversion between different isothiocyanates. plos.orgnih.gov Sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane] and erucin [1-isothiocyanato-4-(methylthio)butane] are two key isothiocyanates derived from broccoli. nih.gov Glucoraphanin is the precursor to sulforaphane, while glucoerucin is the precursor to erucin. nih.gov
Research has demonstrated that sulforaphane and erucin can be metabolically interconverted in biological systems. plos.orgnih.govresearchgate.net This means that consumption of a precursor for one isothiocyanate can lead to the presence of both in the body. Erucin can be formed in vivo from the reduction of sulforaphane's sulfinyl group. plos.orgmdpi.com This interconversion is a favored metabolic reaction in both animal models and human subjects. plos.orgnih.gov
Studies in humans consuming broccoli sprouts have shown that both sulforaphane and erucin metabolites are found in plasma and urine, even if the sprouts are primarily rich in glucoraphanin. nih.govresearchgate.net This interconversion appears to be consistent within an individual over time but can vary significantly between different individuals. nih.govresearchgate.net In some animal studies, erucin was found to be the favored form in several tissues, even when the animals were fed a diet containing only purified sulforaphane. ohiolink.edu This bidirectional conversion highlights a complex metabolic network that influences the profile of bioactive compounds present in the body following the consumption of cruciferous vegetables. frontiersin.orgmdpi.com
Table 2: Summary of Isothiocyanate Interconversion
Molecular and Cellular Mechanisms Investigated with Glucoraphanin D5 Pre Clinical Focus
Modulation of Cellular Signaling Pathways
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation and Downstream Antioxidant Response Element (ARE) Induction
The activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a primary mechanism attributed to glucoraphanin's biological activity, following its conversion to sulforaphane (B1684495). diabetesjournals.orgfrontiersin.orgmdpi.com Sulforaphane is recognized as one of the most potent naturally occurring inducers of Nrf2. diabetesjournals.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). frontiersin.orgfrontiersin.org Sulforaphane interacts with specific cysteine residues on Keap1, leading to the release and translocation of Nrf2 to the nucleus. frontiersin.org
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes, initiating their transcription. nih.gov These genes encode a wide array of cytoprotective proteins, including antioxidant and phase II detoxification enzymes. mdpi.comnih.gov Pre-clinical studies have demonstrated that glucoraphanin (B191350) supplementation leads to the upregulation of Nrf2 and its downstream targets. mdpi.com For instance, in a mouse model of colitis, dietary glucoraphanin increased the expression of Nrf2. mdpi.com This activation of the Nrf2-ARE pathway is a critical defense mechanism against oxidative stress. frontiersin.orgnih.gov
Effects on Inflammatory Signaling Cascades (e.g., NF-κB Pathway) in Cellular Models
In addition to its role in the antioxidant response, the Nrf2 pathway activated by glucoraphanin-derived sulforaphane also modulates inflammatory signaling. A key interaction is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. frontiersin.orgnih.gov The NF-κB pathway is a central regulator of inflammation, and its activation leads to the production of pro-inflammatory cytokines. frontiersin.org
Pre-clinical evidence suggests that glucoraphanin can suppress inflammatory pathways. In high-fat diet-fed mice, glucoraphanin supplementation tended to decrease the levels of phosphorylated NF-κB p65, although the result was not always statistically significant. diabetesjournals.org Furthermore, glucoraphanin significantly suppressed other HFD-induced inflammatory pathways, such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (Erk). diabetesjournals.org In cellular models of inflammation, sulforaphane has been shown to inhibit the release of inflammatory chemokines, a process attributed to the impairment of the NF-κB pathway. mdpi.com The anti-inflammatory effects of sulforaphane are mediated, at least in part, through Nrf2-dependent mechanisms that suppress NF-κB activity. mdpi.com
Impact on Enzyme Systems and Biochemical Processes
Induction of Phase II Detoxification Enzymes (e.g., Glutathione (B108866) S-Transferases, NAD(P)H: Quinone Oxidoreductase 1)
A significant consequence of Nrf2 activation by glucoraphanin-derived sulforaphane is the induction of phase II detoxification enzymes. mdpi.comnih.gov These enzymes play a crucial role in neutralizing and facilitating the excretion of carcinogens and other toxic compounds. frontiersin.org Key among these enzymes are Glutathione S-Transferases (GSTs) and NAD(P)H: Quinone Oxidoreductase 1 (NQO1). frontiersin.orgfrontiersin.org
Pre-clinical studies have consistently shown that administration of glucoraphanin or its active metabolite, sulforaphane, leads to increased expression and activity of these enzymes. mdpi.comglanbianutritionals.com For example, treatment with sulforaphane induced the Nrf2 target gene NQO1 in primary beige adipocytes. diabetesjournals.org The induction of phase II enzymes is a well-established mechanism by which cruciferous vegetables and their constituents may contribute to disease prevention. mdpi.com
Table 1: Pre-clinical Findings on Glucoraphanin and Phase II Enzyme Induction
| Compound | Model System | Observed Effect | Reference(s) |
| Glucoraphanin | High-fat diet-fed mice | Increased expression of Nrf2 target genes. | diabetesjournals.org |
| Sulforaphane | Primary beige adipocytes | Induced expression of NQO1. | diabetesjournals.org |
| Glucoraphanin | Mouse model of colitis | Restored levels of HO-1 (a downstream target of Nrf2). | mdpi.com |
| Sulforaphane | Cellular models | Induces a suite of cytoprotective and antioxidant enzymes via the Keap1-Nrf2-ARE pathway. | researchgate.net |
Influence on Mitochondrial Function, Cellular Respiration, and Energy Metabolism (e.g., Uncoupling Protein 1 expression)
Recent pre-clinical research has highlighted the influence of glucoraphanin on mitochondrial function and energy metabolism. One key protein in this process is Uncoupling Protein 1 (UCP1), which is primarily found in brown and beige adipose tissue and is responsible for non-shivering thermogenesis. diabetesjournals.orgresearchgate.net
In studies with high-fat diet-fed mice, glucoraphanin supplementation was shown to increase energy expenditure and the protein expression of UCP1 in both inguinal and epididymal white adipose depots. diabetesjournals.org This effect was dependent on Nrf2, as it was not observed in Nrf2 knockout mice. diabetesjournals.org The induction of UCP1 suggests a "browning" of white adipose tissue, a process that can enhance energy expenditure. diabetesjournals.org Furthermore, glucoraphanin supplementation in a mouse model of colitis was found to activate AMP-activated protein kinase (AMPK), a key energy sensor, and increase the expression of PGC-1α, a master regulator of mitochondrial biogenesis. mdpi.com This was accompanied by an increase in mitochondrial DNA copy number, further indicating enhanced mitochondrial biogenesis. mdpi.com
Table 2: Effects of Glucoraphanin on Mitochondrial and Metabolic Markers in Pre-clinical Models
| Compound | Model System | Key Findings | Reference(s) |
| Glucoraphanin | High-fat diet-fed mice | Increased UCP1 protein expression in white adipose tissue; effect is Nrf2-dependent. | diabetesjournals.org |
| Glucoraphanin | DSS-induced colitis mouse model | Increased phosphorylation of AMPK, increased expression of PGC-1α, and increased mitochondrial DNA copy number. | mdpi.com |
| Sulforaphane | Diabetic rat model | Attenuated deficits in mitochondrial metabolism. | mdpi.com |
Interactions with Biological Systems in Pre-clinical Models
The effects of glucoraphanin are not limited to isolated cellular pathways but involve complex interactions within biological systems. A notable area of investigation is the interplay between glucoraphanin, its metabolites, and the gut microbiota. frontiersin.org The conversion of glucoraphanin to the bioactive sulforaphane is largely dependent on the myrosinase activity of gut bacteria. frontiersin.orgnih.gov
Furthermore, pre-clinical studies in mice have shown that glucoraphanin supplementation can alter the composition of the gut microbiome. diabetesjournals.org In high-fat diet-fed mice, glucoraphanin treatment led to a decrease in the relative abundance of the gram-negative bacteria family Desulfovibrionaceae, which was associated with lower levels of plasma lipopolysaccharide, a marker of metabolic endotoxemia. diabetesjournals.org This suggests that glucoraphanin can modulate the gut microbiota, which in turn can influence systemic inflammation and metabolic health. diabetesjournals.orgnih.gov
Bidirectional Modulation of Gut Microbiota Composition and Functionality
Emerging preclinical evidence highlights a dynamic, bidirectional relationship between glucoraphanin, its metabolite sulforaphane, and the gut microbiota. frontiersin.orgnih.gov The composition of the gut microbiota significantly influences the metabolic conversion of glucoraphanin to the bioactive sulforaphane. frontiersin.orgnih.gov In turn, sulforaphane can modulate the composition and function of the gut microbiota. frontiersin.orgnih.gov
In a study involving mice on a high-fat diet, supplementation with glucoraphanin led to an increase in the richness and diversity of bacterial species. frontiersin.org Specifically, research has shown that glucoraphanin can decrease the relative abundance of Gram-negative bacteria, such as those from the Desulfovibrionaceae family. nih.govnih.gov This modulation of the gut microbiome is a key aspect of the beneficial effects observed in preclinical models. nih.gov Furthermore, sulforaphane has demonstrated antibacterial activity against pathogens like Helicobacter pylori without harming the beneficial commensal microbiota. cell-logic.com.au
The following table summarizes the effects of glucoraphanin and sulforaphane on gut microbiota as observed in preclinical studies.
| Compound | Model | Key Findings | Reference |
| Glucoraphanin | High-fat diet mice | Increased richness and diversity of bacterial species. | frontiersin.org |
| Glucoraphanin | Diet-induced obese mice | Decreased relative abundance of Desulfovibrionaceae family. | nih.govnih.gov |
| Sulforaphane | In vitro | Exhibits antibacterial activity against Helicobacter pylori. | cell-logic.com.au |
Alleviation of Metabolic Endotoxemia in Animal Models
Metabolic endotoxemia, characterized by elevated levels of circulating lipopolysaccharides (LPS) from Gram-negative bacteria, is associated with chronic inflammation in obesity and related metabolic disorders. nih.govulisboa.pt Preclinical studies have demonstrated that glucoraphanin supplementation can effectively alleviate metabolic endotoxemia in animal models of diet-induced obesity. nih.govnih.gov
In mice fed a high-fat diet, treatment with glucoraphanin resulted in lower plasma LPS levels. nih.gov This reduction in endotoxemia is linked to the modulation of the gut microbiota, specifically the decrease in LPS-producing Gram-negative bacteria. nih.gov By mitigating metabolic endotoxemia, glucoraphanin helps to suppress the associated chronic inflammation, thereby improving insulin (B600854) resistance. nih.gov These findings suggest that the beneficial effects of glucoraphanin on metabolic health are, at least in part, mediated through the gut-liver axis by reducing the influx of bacterial endotoxins.
| Intervention | Animal Model | Outcome | Mechanism | Reference |
| Glucoraphanin | High-fat diet-fed mice | Reduced plasma lipopolysaccharide (LPS) levels. | Decreased relative abundance of the gram-negative bacteria family Desulfovibrionaceae. | nih.gov |
| Glucoraphanin | Diet-induced obese mice | Ameliorated insulin resistance. | Suppression of metabolic endotoxemia. | nih.gov |
Role in Cellular Homeostasis and Stress Response
Glucoraphanin and its metabolite sulforaphane play a significant role in maintaining cellular homeostasis and mitigating cellular stress, primarily through their influence on oxidative stress and redox balance.
Oxidative Stress Alleviation and Redox Homeostasis Maintenance
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key factor in the pathogenesis of various chronic diseases. frontiersin.orgnih.gov Sulforaphane, derived from glucoraphanin, is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response. plos.orgfrontiersin.orgfrontiersin.orgsmolecule.com
Activation of the Nrf2 pathway leads to the upregulation of a suite of cytoprotective genes, including antioxidant and detoxification enzymes. plos.orgnih.gov In a mouse model of colitis, glucoraphanin supplementation was shown to activate Nrf2 and restore the levels of its downstream target, HO-1, thereby alleviating oxidative stress. mdpi.com Similarly, in diet-induced obese mice, glucoraphanin attenuated lipid peroxidation in the liver. nih.gov By enhancing the endogenous antioxidant defense system, sulforaphane helps to maintain redox homeostasis and protect cells from oxidative damage. frontiersin.orgnih.gov
| Compound | Model | Key Findings | Pathway | Reference |
| Glucoraphanin | DSS-induced colitis mice | Elevated NRF2 and restored HO-1 levels. | NRF2 Pathway | mdpi.com |
| Glucoraphanin | High-fat diet-fed mice | Attenuated hepatic lipid peroxidation. | Nrf2 Activation | nih.gov |
| Sulforaphane | In vitro/In vivo | Potent activator of Nrf2 signaling. | Nrf2 Pathway | frontiersin.orgfrontiersin.org |
Differential Biological Activity of Glucoraphanin and its Metabolite Sulforaphane in Cellular Systems
While glucoraphanin is often considered a relatively inert precursor, research indicates that it may possess biological activities distinct from its metabolite, sulforaphane. plos.orgnih.gov However, in many cellular systems, sulforaphane demonstrates superior potency. nih.govnih.gov
A study using human hepatoma (HepG2) cells found that sulforaphane was more effective than glucoraphanin at modulating carcinogen-metabolizing enzymes. nih.gov Glucoraphanin alone had minimal effect on quinone reductase and glutathione S-transferase activities; however, when the enzyme myrosinase was added to convert it to sulforaphane, a significant elevation in quinone reductase activity was observed. nih.gov In another study on intestinal epithelial cells, sulforaphane effectively inhibited the release of inflammatory chemokines, whereas glucoraphanin was inactive at the same concentration. nih.govunimi.it Interestingly, both molecules were able to modulate the activity of NF-κB and Nrf-2, suggesting some overlapping and some distinct mechanisms of action. nih.gov While both molecules could restore epithelial integrity in a co-culture model with macrophages, sulforaphane showed broader anti-inflammatory effects. nih.gov
| Compound | Cellular System | Biological Activity | Key Findings | Reference |
| Glucoraphanin | Human hepatoma (HepG2) cells | Modulation of carcinogen-metabolizing enzymes | Ineffective alone; activity increased with myrosinase supplementation. | nih.gov |
| Sulforaphane | Human hepatoma (HepG2) cells | Modulation of carcinogen-metabolizing enzymes | Superior to glucoraphanin in elevating quinone reductase activity. | nih.gov |
| Glucoraphanin | Human intestinal epithelial (Caco-2) cells | Anti-inflammatory activity | Inactive in inhibiting chemokine release; modulated NF-κB and Nrf-2 activity. | nih.gov |
| Sulforaphane | Human intestinal epithelial (Caco-2) cells | Anti-inflammatory activity | Potently inhibited chemokine release; modulated NF-κB and Nrf-2 activity. | nih.gov |
| Both | Co-culture with macrophages | Epithelial integrity | Both molecules restored epithelial integrity at 50 µM. | nih.gov |
Methodological Considerations and Future Research Directions for Glucoraphanin D5 Studies
Best Practices for Pre-clinical In Vitro and In Vivo Animal Study Design and Reporting
The successful translation of preclinical findings to clinical applications hinges on the rigor of early-stage research. For studies involving Glucoraphanin-d5, adherence to best practices in study design and reporting is paramount to ensure the validity and reproducibility of the results. nih.gov This includes formulating clear, testable hypotheses and establishing well-defined experimental groups, units, and sample sizes. nih.gov Furthermore, detailed protocols that outline objectives, procedures, materials, and data collection methods should be established and ideally preregistered to enhance transparency and minimize bias. nih.govnamsa.com
Preclinical studies can be broadly categorized as either in vitro (conducted in a controlled environment outside of a living organism) or in vivo (conducted within a living organism). namsa.com Both are often necessary for regulatory approval. namsa.com In vivo experiments, particularly those using animal models, must adhere to strict ethical guidelines, such as the "3Rs" principle: Replacement, Reduction, and Refinement, to ensure humane treatment and minimize animal use. namsa.com For preclinical safety and performance studies, compliance with Good Laboratory Practice (GLP) regulations is often required to ensure the quality and integrity of the data. namsa.com
Key Considerations for Preclinical Study Design:
| Consideration | Description |
| Hypothesis | Clearly defined and testable research question. nih.gov |
| Experimental Groups | Appropriate control and treatment groups to isolate the effects of the intervention. nih.gov |
| Sample Size | Adequately powered to detect statistically significant differences. nih.gov |
| Outcome Measures | Relevant and validated measures to assess the experimental results. nih.gov |
| Ethical Approval | Adherence to all relevant guidelines for animal welfare. namsa.com |
| GLP Compliance | For safety studies, adherence to Good Laboratory Practice regulations. namsa.com |
Importance of Deuterated Standards for Accurate In Vivo Metabolic Tracking
In the realm of quantitative analysis and mass spectrometry, deuterated internal standards are indispensable for enhancing accuracy and precision. wisdomlib.orgscioninstruments.comclearsynth.com An internal standard is a substance added in a consistent amount to all samples, and the quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. scioninstruments.com This approach effectively compensates for variations that can occur during sample preparation, injection, and analysis, thereby minimizing both random and systematic errors. scioninstruments.comscioninstruments.com
Deuterated standards, which contain the stable hydrogen isotope deuterium (B1214612) (D) instead of protium (B1232500) (H), are particularly well-suited for this purpose. clearsynth.com The key advantage lies in their chemical similarity to the analyte of interest, ensuring they behave almost identically during extraction and chromatographic separation. scioninstruments.comaptochem.com However, their increased mass allows them to be distinguished from the non-deuterated analyte by mass spectrometry. aptochem.com This co-elution and distinct mass-to-charge ratio are crucial for correcting matrix effects, where other compounds in a complex biological sample can interfere with the ionization of the target analyte. clearsynth.comscioninstruments.com The use of deuterated standards like this compound is a cornerstone of robust bioanalytical methods, leading to more reliable and reproducible data in pharmacokinetic and metabolic studies. aptochem.comacs.org
Considerations for Using this compound in Controlled Experimental Settings to Isolate Specific Effects
The use of this compound in controlled experimental settings offers a powerful tool to dissect the specific metabolic fate and biological effects of its parent compound, glucoraphanin (B191350). By introducing a deuterated version of the molecule, researchers can precisely track its journey through a biological system, from absorption and distribution to biotransformation and excretion. smolecule.com This isotopic labeling does not interfere with the compound's biochemical activity, allowing for the isolation of its specific effects from those of other dietary components or endogenous molecules. smolecule.com
In a controlled trial, for instance, administering this compound allows for the unambiguous identification of its metabolites, such as sulforaphane-d5, in various biological matrices like plasma and urine. smolecule.com This is particularly valuable in distinguishing the administered compound and its derivatives from any pre-existing, non-labeled glucoraphanin or sulforaphane (B1684495) that might be present from dietary sources. Such controlled experiments are essential for accurately determining bioavailability, metabolic conversion rates, and the influence of factors like the gut microbiome on these processes. The ability to trace the deuterated label provides a clear and direct line of evidence to link the administered this compound to specific physiological or cellular outcomes.
Addressing Research Gaps in this compound Metabolism and Mechanisms
While the primary metabolic pathway of glucoraphanin to sulforaphane is well-documented, significant gaps remain in our understanding of the complete metabolic picture. Future research utilizing this compound can illuminate these less-explored areas, providing a more comprehensive view of its biotransformation and the factors that influence it.
Elucidation of Lesser-Known Metabolic Intermediates and Novel Biotransformation Pathways
The biosynthesis of glucoraphanin itself involves a series of enzymatic steps, starting with the chain elongation of methionine to dihomomethionine (B12077338), which is then converted to 4-methylthiobutyl glucosinolate and finally to glucoraphanin. researchgate.netresearchgate.net Upon consumption, the breakdown of glucoraphanin is not limited to the formation of sulforaphane. Depending on various factors, alternative breakdown products like sulforaphane nitrile and erucin (B1671059) can also be formed. frontiersin.orgnih.gov
The use of this compound can be instrumental in identifying and quantifying these and potentially other, yet unknown, metabolic intermediates. Isotope tracing studies can reveal novel biotransformation pathways that may be influenced by host genetics or the gut microbial environment. nih.gov For example, tracking the deuterated label could uncover minor but potentially biologically significant metabolites that are otherwise difficult to detect against a complex background of endogenous compounds. High-resolution mass spectrometry coupled with deuterium tracing can provide new insights into the full spectrum of glucoraphanin's metabolic fate. researchgate.net
Known and Potential Glucoraphanin Metabolites:
| Compound | Description |
| Sulforaphane | The primary and most studied bioactive isothiocyanate derived from glucoraphanin. frontiersin.org |
| Sulforaphane Nitrile | An alternative breakdown product with potentially different biological activity. frontiersin.orgnih.gov |
| Erucin | Another isothiocyanate that can be formed, with evidence of inter-conversion with sulforaphane. frontiersin.orgnih.gov |
| Glucoerucin (B1204559) | A glucosinolate that can be formed from glucoraphanin. frontiersin.org |
| Lesser-known intermediates | Potential novel metabolites yet to be fully characterized. |
Comprehensive Understanding of the Influence of Individual Microbial Profiles on this compound Biotransformation Efficiency
The gut microbiome plays a critical role in the biotransformation of glucoraphanin, especially when the plant enzyme myrosinase is inactivated by cooking. frontiersin.orgnih.gov Various gut bacteria possess myrosinase-like activity and can hydrolyze glucoraphanin to sulforaphane and other metabolites. frontiersin.orgnih.gov However, there is significant inter-individual variation in the composition of the gut microbiome, which in turn leads to differences in the efficiency of this conversion. nih.govfrontiersin.org
Studies have shown that individuals can be categorized as "high" or "low" isothiocyanate excreters, a difference that is attributed to their unique gut microbial profiles. nih.gov Using this compound in human feeding studies allows researchers to precisely measure the conversion efficiency to sulforaphane-d5 and correlate it with the specific microbial taxa present in an individual's gut. This approach can help identify the key bacterial species responsible for efficient biotransformation. A deeper understanding of this diet-microbiome interaction is crucial for predicting individual responses to glucoraphanin consumption and for developing strategies to enhance the production of bioactive sulforaphane. nih.gov
Novel Applications of Deuterated Glucoraphanin in Systems Biology and Multi-Omics Approaches
The integration of deuterated tracers like this compound with advanced analytical technologies is paving the way for novel applications in systems biology and multi-omics research. These approaches allow for a holistic view of the metabolic and cellular responses to glucoraphanin exposure.
Deuterium metabolic imaging (DMI) is an emerging MRI modality that can track the fate of deuterated substrates in vivo. aacrjournals.organr.fr By administering this compound, it may be possible to non-invasively visualize its uptake, distribution, and metabolism in different tissues and organs in real-time. This could provide unprecedented spatial and temporal information about its pharmacokinetics and target engagement.
Furthermore, combining this compound administration with multi-omics platforms—such as metabolomics, proteomics, and transcriptomics—can offer a comprehensive understanding of its biological impact. nih.govnih.gov For instance, researchers can track the incorporation of the deuterium label into various metabolic pathways and simultaneously measure changes in protein expression and gene transcription. This integrated approach can help to construct detailed models of the molecular networks affected by glucoraphanin and its metabolites, ultimately revealing new mechanisms of action and potential therapeutic applications.
Integration with Metabolomics and Proteomics for Comprehensive Pathway Mapping
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, and this compound is a prime example of such a tool for elucidating the complex pathways of glucosinolate metabolism. medchemexpress.commedchemexpress.cn Integrating this compound with 'omics' technologies, particularly metabolomics and proteomics, provides a powerful strategy for comprehensive pathway mapping, from the initial bioconversion of the parent compound to its downstream cellular effects. isotope.comnih.gov
Stable isotope tracing using this compound allows researchers to follow the journey of the glucoraphanin molecule through a biological system. pnas.org When introduced, this compound and its subsequent metabolites, such as Sulforaphane-d5, are differentiated from their naturally occurring, unlabeled (d0) counterparts by a distinct mass shift (5 Daltons) in mass spectrometry (MS) analysis. smolecule.comisolife.nl This distinction is critical for several reasons: it eliminates ambiguity between the administered compound and the endogenous pool, allows for precise quantification of metabolite formation and turnover, and enables the tracing of atoms through specific metabolic reactions. nih.govnih.gov
In a typical metabolomics workflow, biological samples (e.g., plasma, urine, tissue extracts) taken after administration of this compound are analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS). cogentech.itfrontiersin.org The resulting data can pinpoint the appearance of known and novel deuterated metabolites, providing a detailed map of glucoraphanin's metabolic fate, including hydrolysis by myrosinase or gut microbiota, and subsequent conjugation reactions. d-nb.infofrontiersin.orgnih.gov This approach has been instrumental in confirming metabolic pathways and can reveal previously unknown biotransformations. nih.govd-nb.info
The integration with proteomics occurs when the quantified metabolic changes are correlated with alterations in the proteome. cogentech.it For instance, the appearance of Sulforaphane-d5 can be linked to the upregulation or altered activity of specific proteins, such as Phase II detoxification enzymes or proteins involved in the Nrf2 antioxidant response pathway. frontiersin.orgresearchgate.net By using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) alongside this compound administration, researchers can simultaneously track the metabolic products and their impact on protein expression and turnover, providing a holistic view of the compound's mechanism of action. nih.gov This integrated 'omics' approach moves beyond simple metabolite identification to functional pathway mapping.
Table 1: Data Integration from this compound 'Omics' Studies
| Data Type | Information Gained | Relevant Technology |
|---|---|---|
| Metabolomics | Identification and quantification of this compound metabolites (e.g., Sulforaphane-d5, d5-cysteine conjugates). | LC-MS/MS, HRMS |
| Determination of metabolic flux and pathway activity. | Isotope Tracer Analysis | |
| Mapping of absorption, distribution, metabolism, and excretion (ADME) profiles. | LC-MS/MS | |
| Proteomics | Identification of proteins whose expression is modulated by this compound administration. | Shotgun Proteomics, SILAC |
| Analysis of post-translational modifications induced by downstream metabolites. | Targeted Proteomics, MS |
Development of Predictive Models for Glucoraphanin Metabolism and Interaction Networks
The quantitative data derived from this compound tracer studies are fundamental for the development and validation of predictive computational models. mdpi.com These models are essential for translating experimental findings into a quantitative framework that can simulate metabolic behavior under various conditions, ultimately aiding in fields like personalized nutrition. A key application is the creation of physiological-based pharmacokinetic (PBPK) models that describe the conversion of glucoraphanin to sulforaphane. mdpi.com
A PBPK model for glucoraphanin metabolism typically consists of multiple compartments representing different organs and tissues (e.g., stomach, intestines, blood). mdpi.com The rates of transit, reaction (hydrolysis), and absorption are described by differential equations. mdpi.com Data from studies using this compound are used to estimate and validate crucial model parameters, such as the rate of enzymatic conversion by myrosinase, the efficiency of absorption into the bloodstream, and the kinetics of elimination. mdpi.com The ability to accurately measure the concentration of the deuterated compound and its metabolites over time provides the robust dataset needed to build a model that can reliably predict bioavailability. mdpi.com
Beyond pharmacokinetic modeling, data from this compound studies can inform the construction of larger biomolecular interaction networks. nih.gov These networks aim to map the complex interplay between metabolites, proteins, and genes. nih.govplos.org For example, by tracing the flow of deuterium from this compound to its active metabolite Sulforaphane-d5 and correlating this with transcriptomic and proteomic changes, researchers can construct networks that link the metabolic pathway to downstream signaling cascades (e.g., Keap1-Nrf2 pathway) and changes in gene expression. frontiersin.orgnih.gov Software tools can be used to visualize these protein-protein and protein-metabolite interactions, highlighting key nodes and hubs that are modulated by glucoraphanin metabolism. arxiv.org Such predictive models and interaction maps are invaluable for generating new hypotheses and identifying key molecular targets. nih.gov
Table 2: Key Parameters for Predictive Models Informed by this compound Data
| Model Parameter | Description | Data Source (from this compound study) |
|---|---|---|
| Myrosinase Activity Rate (k_myr) | The rate of conversion of this compound to Sulforaphane-d5 by plant myrosinase. | Time-course measurement of d5-metabolites in the gastrointestinal tract. |
| Microbiota Conversion Rate (k_mic) | The rate of conversion of this compound by gut microbial enzymes. | Analysis of d5-metabolites in fecal cultures or in vivo after antibiotic treatment. researchgate.net |
| Absorption Rate Constant (k_a) | The rate at which Sulforaphane-d5 is absorbed from the gut into the bloodstream. | Time-course measurement of d5-metabolites in plasma. |
| Elimination Rate Constant (k_e) | The rate at which Sulforaphane-d5 and its conjugates are cleared from the body. | Time-course measurement of d5-metabolites in urine. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Plasma concentration data of d5-metabolites. |
| Protein Interaction Score | A confidence score for the interaction between a d5-metabolite and a target protein. | Affinity purification-mass spectrometry (AP-MS) data. nih.gov |
Future Methodological Advancements in this compound Synthesis and Analytical Techniques
Continued progress in the study of glucoraphanin metabolism relies on parallel advancements in the methodologies used to both synthesize this compound and analyze it within complex biological systems. While current methods are effective, there are clear avenues for future development that promise greater efficiency, precision, and depth of analysis.
The current chemical synthesis of isotopically labeled glucosinolates, including this compound, can be a multi-step process. smolecule.comresearchgate.net It often involves the extraction of a precursor, followed by several chemical reactions to introduce the deuterium atoms and build the final molecule, which can be complex and may result in a mixture of isomers. researchgate.netacademie-sciences.fr A significant future advancement lies in the development of chemo-enzymatic and purely enzymatic synthesis routes. These approaches could utilize engineered enzymes to perform highly specific reactions, such as stereospecific oxidation and glycosylation, leading to higher yields and greater isomeric purity of this compound. researchgate.net Another direction is the improvement of methods for introducing the isotope label, potentially moving beyond deuterium to incorporate ¹³C or ¹⁵N for multi-isotope tracing studies. frontiersin.orgacademie-sciences.fr
On the analytical front, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantification of this compound and its metabolites. mdpi.comresearchgate.net Future advancements will likely focus on increasing sensitivity and throughput. The use of next-generation mass spectrometers, such as those incorporating advanced ion mobility spectrometry, could allow for better separation of isomeric metabolites and the detection of ultra-trace level compounds that are currently missed. cogentech.it This would enable a more complete picture of the metabolic network. Furthermore, developing validated analytical standards for the full range of expected deuterated metabolites is crucial for accurate quantification. core.ac.uk As technology evolves, methods may advance toward single-cell metabolomics, which would provide unprecedented spatial resolution to understand how this compound metabolism varies between different cell types within a tissue.
Table 3: Comparison of Current and Future Methodologies for this compound
| Area | Current Methods | Future Advancements |
|---|---|---|
| Synthesis | Multi-step organic synthesis from plant extracts or chemical precursors. researchgate.net | Chemo-enzymatic or fully enzymatic synthesis for higher stereospecificity and yield. researchgate.net |
| Deuterium labeling of the side chain. academie-sciences.fr | Synthesis of multi-isotope labeled versions (e.g., ¹³C, ¹⁵N) for advanced tracer studies. | |
| Analysis | LC-MS/MS for targeted quantification. mdpi.comresearchgate.net | Higher sensitivity MS (e.g., with ion mobility) for detecting trace metabolites and separating isomers. cogentech.it |
| NMR for structural confirmation. core.ac.uk | Methods for single-cell metabolomic analysis. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing Glucoraphanin-d5 in laboratory settings?
- Methodological Answer : Synthesis should follow protocols for isotopically labeled glucosinolates, using deuterated precursors (e.g., D₂O or deuterated glucose) to ensure isotopic purity. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and isotopic incorporation . Purity must be validated via HPLC with UV/Vis or charged aerosol detection, referencing established retention times for non-deuterated analogs. For reproducibility, document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., column chromatography) in detail .
Q. How can researchers ensure the stability of this compound during experimental storage and handling?
- Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and light exposure. Use accelerated stability testing (e.g., 40°C/75% relative humidity) with periodic sampling. Analyze degradation products via LC-MS and compare to known metabolites (e.g., sulforaphane-d5). Store lyophilized samples at -80°C in amber vials to minimize hydrolysis and photodegradation . Include stability data in supplementary materials to support experimental validity .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. For in vitro assays, normalize data to positive/negative controls and report variability as mean ± SEM with n ≥ 3 replicates. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address outliers using Grubbs’ test or robust statistical methods .
Advanced Research Questions
Q. How should researchers resolve contradictions between observed bioactivity of this compound and existing literature on its non-deuterated form?
- Methodological Answer : Investigate isotopic effects by comparing kinetics (e.g., enzymatic hydrolysis rates) using parallel experiments with Glucoraphanin and this compound. Use tandem MS to track deuterium retention in metabolites. If discrepancies persist, validate assay conditions (e.g., pH, cofactors) and cross-reference with studies using similar deuterated compounds . Discuss limitations in isotopic labeling efficiency or metabolic pathway interference .
Q. What experimental designs are optimal for studying the stability of this compound under physiological conditions (e.g., gastrointestinal tract simulations)?
- Methodological Answer : Simulate gastric (pH 1.2, pepsin) and intestinal (pH 6.8, pancreatin) environments using biorelevant media. Sample at timed intervals and quantify intact this compound via LC-MS/MS. Compare degradation profiles to non-deuterated controls to identify isotope-specific effects. Include negative controls (e.g., enzyme-free media) to distinguish chemical vs. enzymatic hydrolysis .
Q. How can researchers evaluate synergistic effects between this compound and other phytochemicals in complex biological systems?
- Methodological Answer : Use factorial design experiments to test combinations (e.g., this compound + curcumin). Measure endpoints like Nrf2 activation or glutathione levels. Analyze interactions via synergy scores (e.g., Combination Index) or systems biology approaches (e.g., network pharmacology). Include dose-matrix tables and raw data in supplementary materials .
Q. What strategies mitigate batch-to-batch variability in this compound production for longitudinal studies?
- Methodological Answer : Standardize synthesis protocols with in-process controls (e.g., deuterium enrichment via isotope ratio MS). Perform QC checks on each batch (purity ≥ 98%, isotopic purity ≥ 99.5%). Use a single batch for multi-year studies or validate equivalence between batches via equivalence testing (e.g., two one-sided t-tests) .
Ethical and Reproducibility Considerations
Q. How should researchers address data protection and ethical compliance when this compound studies involve human-derived samples?
- Methodological Answer : For studies with human data, conduct a Data Protection Impact Assessment (DPIA) to identify risks (e.g., re-identification via metabolic profiles). Anonymize datasets and store them in encrypted repositories. Obtain informed consent specifying isotopic compound usage. Reference GDPR guidelines for EU collaborations .
Q. What documentation is critical for ensuring reproducibility in this compound research?
- Methodological Answer : Publish full synthetic protocols, including NMR/HRMS spectra, in supplementary materials. For biological assays, detail cell lines (passage numbers), assay buffers, and instrument calibration data. Share raw datasets in public repositories (e.g., Zenodo) with DOIs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Data Presentation Guidelines
- Tables/Figures : Include isotopic incorporation rates, stability profiles, and dose-response curves. Use error bars for variability and asterisks for statistical significance (e.g., *p < 0.05). Avoid duplicating data in text and figures .
- References : Cite primary literature on glucosinolate biochemistry and deuterated compound methodology. Exclude non-peer-reviewed sources like vendor catalogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
